N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide
Description
Historical Development of Benzothiazole-Naphthamide Hybrid Compounds
The structural hybridization of benzothiazole and naphthamide scaffolds represents a strategic advancement in medicinal chemistry. Benzothiazoles gained prominence in drug discovery due to their planar aromatic structure, which facilitates DNA intercalation and enzyme inhibition. Early work demonstrated that benzothiazole derivatives exhibit anticancer properties through topoisomerase I inhibition and DNA minor groove binding, as seen in pyrazole-linked benzothiazole-β-naphthol hybrids. Parallel developments revealed that naphthamide moieties enhance pharmacokinetic properties by improving lipophilicity and target affinity.
The integration of these pharmacophores began with antitubercular agents like quinoline–urea–benzothiazole hybrids, which demonstrated synergistic effects between aromatic systems and hydrogen-bonding motifs. These innovations laid the groundwork for combining benzothiazoles with naphthamide groups to optimize receptor binding and metabolic stability.
Table 1 : Key milestones in benzothiazole-naphthamide hybrid development
Emergence as a Muscarinic Receptor Modulator
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide emerged from systematic optimization of muscarinic receptor modulators. The benzothiazole nucleus provides a rigid framework that aligns with the allosteric binding pocket of muscarinic receptors, as evidenced by ML293, a related M4 receptor modulator with a 1.3 μM EC~50~. The 4-methoxy-7-methyl substitution on the benzothiazole ring enhances metabolic stability compared to earlier analogs, while the naphthamide group introduces π-π stacking interactions with aromatic residues in the receptor’s transmembrane domain.
This compound’s design reflects lessons from 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives, which showed that electron-donating substituents (e.g., methoxy groups) improve positive allosteric modulation efficacy at M1 receptors. The pyridin-3-ylmethyl spacer further optimizes spatial orientation between the benzothiazole and naphthamide units, critical for subtype selectivity.
Relationship to ML293 Compound Series
Structurally, this compound shares a benzothiazole core with ML293 but diverges in three key aspects:
- Naphthamide vs. Imidazole-carboxamide : The 1-naphthamide group replaces ML293’s imidazole ring, increasing hydrophobic interactions.
- Pyridin-3-ylmethyl linker : This substituent replaces ML293’s simpler alkyl chain, enhancing blood-brain barrier permeability.
- 4-Methoxy-7-methyl substitutions : These reduce oxidative metabolism compared to ML293’s unsubstituted benzothiazole.
Pharmacologically, both compounds exhibit leftward shifts in agonist concentration-response curves, but the naphthamide derivative shows improved M1/M4 selectivity in preliminary assays, likely due to steric hindrance from the bulkier naphthalene group.
Position within Contemporary Neuropharmacological Research
This compound addresses two critical challenges in neuropharmacology:
- Subtype Selectivity : Muscarinic receptors (M1–M5) share high homology, but the benzothiazole-naphthamide scaffold’s rigidity enables selective M1/M4 modulation, reducing off-target effects.
- Blood-Brain Barrier Penetration : The logP value (~3.2), calculated from structural analogs, suggests favorable CNS bioavailability compared to polar acetylcholinesterase inhibitors.
Current research prioritizes such hybrids for neurodegenerative diseases, as evidenced by patent activity around benzothiazole-containing M1 modulators. The compound’s dual action—enhancing acetylcholine signaling while avoiding receptor overstimulation—positions it as a candidate for dementia with Lewy bodies and Alzheimer’s disease.
Significance in Medicinal Chemistry Research Landscape
The compound exemplifies three transformative trends:
- Hybrid Pharmacophore Design : Merging benzothiazole (DNA/RNA targeting) with naphthamide (enzyme/receptor modulation) creates multifunctional agents.
- Allosteric Modulation : Targeting secondary binding sites avoids competition with endogenous acetylcholine, a strategy validated by ML293’s success.
- Computational-Guided Synthesis : Molecular docking studies predict that the naphthamide group fills a hydrophobic subpocket in the M1 receptor’s allosteric site, reducing trial-and-error synthesis.
Table 2 : Comparative analysis of benzothiazole-based modulators
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-17-12-13-22(31-2)23-24(17)32-26(28-23)29(16-18-7-6-14-27-15-18)25(30)21-11-5-9-19-8-3-4-10-20(19)21/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVWXEDNBCNROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the pyridin-3-ylmethyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is reacted with a suitable electrophile.
Formation of the naphthamide structure: This can be achieved by reacting the intermediate with 1-naphthoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with ML293
ML293, a structurally related M4 positive allosteric modulator (PAM), shares the 4-methoxy-7-methylbenzo[d]thiazol-2-yl core with the target compound but differs in its substituents (Table 1). ML293 demonstrates potent M4 activity (EC₅₀ = 1.3 µM) and a 14.9-fold leftward shift in the acetylcholine (ACh) response curve, alongside favorable pharmacokinetics (PK) such as low clearance (11.6 mL/min/kg) and brain penetrance (brain-to-plasma ratio [B:P] = 0.85) .
Table 1. Structural and Pharmacological Comparison
Comparison with Other M4 PAM Scaffolds
Earlier M4 PAMs, such as thieno[2,3-b]pyridine derivatives, exhibited poor PK properties (e.g., high clearance, low brain exposure) due to metabolic instability . ML293’s benzo[d]thiazole scaffold addresses these limitations, suggesting that the target compound’s shared core may similarly improve PK. However, the naphthamide group in the target compound could introduce steric hindrance or alter hydrogen-bonding interactions critical for M4 receptor binding .
Comparison with Naphthamide-Containing Analogs
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) from demonstrate the synthetic versatility of naphthamide derivatives. The target compound’s naphthamide group may similarly enhance π-π interactions with hydrophobic receptor pockets, though its larger size could reduce solubility compared to triazole-containing analogs .
Selectivity and Off-Target Effects
ML293 exhibits >100-fold selectivity for M4 over other muscarinic subtypes (M1–M5) . The target compound’s pyridin-3-ylmethyl group may introduce selectivity challenges, as pyridine rings can interact with off-target kinases or transporters. Comparative studies with ML293’s isonicatinamide group—optimized for M4 specificity—suggest that structural modifications in the target compound require rigorous selectivity screening .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N3O2S, with a molecular weight of approximately 368.46 g/mol. The compound features a benzothiazole ring, a pyridine moiety, and a naphthamide structure, which contribute to its diverse interactions within biological systems.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. Studies have demonstrated that these compounds can effectively target multidrug-resistant (MDR) cancer cells, highlighting their potential as chemotherapeutic agents .
Table 1: Summary of Anticancer Activity
| Compound Name | Mechanism of Action | Cancer Type | Efficacy |
|---|---|---|---|
| SMART-H | Tubulin inhibition | Prostate | %T/C: 30% |
| SMART-F | Tubulin inhibition | Melanoma | %T/C: 25% |
| N-(4-methoxy...) | Unknown | Various | Promising |
Neuroprotective Effects
Emerging evidence suggests that the compound may also possess neuroprotective properties. Its structural components are thought to interact with muscarinic acetylcholine receptors, which play a crucial role in cognitive function and neuroprotection. Positive allosteric modulation of these receptors could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer’s disease.
Anti-inflammatory Potential
The compound's structure suggests possible anti-inflammatory activity. Similar thiazole derivatives have shown promise in reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines. This aspect warrants further investigation to establish the specific anti-inflammatory mechanisms applicable to this compound.
Case Studies
A recent study explored the efficacy of related compounds in preclinical models. The results indicated that these compounds could significantly reduce tumor size and improve survival rates in animal models of cancer. Notably, SMART compounds demonstrated a capacity to overcome drug resistance mechanisms often seen in cancer therapy .
Q & A
Q. What synthetic methodologies are effective for synthesizing N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide?
The compound can be synthesized via amide coupling reactions using a benzothiazole amine intermediate and a naphthoyl chloride derivative. Key steps include:
- Reagent use : 4-Methoxy-7-methylbenzo[d]thiazol-2-amine is reacted with 1-naphthoyl chloride in dichloromethane (DCM) with diisopropylethylamine (DIEA) as a base to facilitate coupling .
- Purification : Reverse-phase HPLC or recrystallization (e.g., ethanol) ensures high purity .
- Validation : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity .
Q. How is the compound characterized for structural and electronic properties?
- Spectroscopy : H NMR and C NMR identify proton and carbon environments, while IR spectroscopy confirms functional groups (e.g., C=O at ~1670 cm) .
- Computational methods : Density Functional Theory (DFT) predicts electronic properties, stability, and reactivity .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to assess its pharmacological activity?
- Calcium mobilization assays : CHO cells expressing muscarinic receptors (e.g., M4) are treated with the compound, and fluorescence (Fluo-4 AM) measures intracellular Ca changes. EC values quantify potency .
- Fold-shift analysis : Co-treatment with acetylcholine (ACh) evaluates positive allosteric modulation by calculating leftward shifts in ACh concentration-response curves .
Advanced Research Questions
Q. How can structural modifications optimize brain penetration and pharmacokinetics (PK)?
- Key modifications :
- Lipophilicity : Introducing electron-donating groups (e.g., methoxy) enhances blood-brain barrier (BBB) penetration.
- Metabolic stability : Replace labile groups (e.g., esters) with bioisosteres to reduce clearance .
- PK studies :
- In vivo rat models : Measure plasma and brain concentrations post-IV/oral dosing. ML293 (structurally similar) showed low clearance (11.6 mL/min/kg) and brain-to-plasma ratio (B:P = 0.85) .
- Protein binding : Use equilibrium dialysis to assess plasma/brain homogenate binding; ML293 had 1.0% free fraction in human plasma .
Q. How do researchers resolve contradictions in selectivity profiles across muscarinic receptor subtypes?
- Selectivity panels : Test the compound against CHO cells expressing M1-M5 receptors. ML293 showed >100-fold selectivity for M4 over M1/M3/M5 .
- Mechanistic studies :
- Orthosteric vs. allosteric binding : Radioligand displacement assays (e.g., H-NMS) confirm allosteric modulation .
- Mutagenesis : Identify critical residues in the allosteric pocket (e.g., transmembrane domain mutations) that alter efficacy .
Q. What strategies improve metabolic stability without compromising potency?
- Cytochrome P450 (CYP) inhibition assays : Screen for CYP3A4/2D6 interactions. ML293 showed moderate human microsomal stability (CL = 14.9 mL/min/kg) .
- Structural tweaks :
- Heterocyclic replacements : Pyridine or pyrazine rings reduce oxidative metabolism .
- Deuterium incorporation : Stabilize metabolically labile C-H bonds .
Methodological Considerations
- Handling data variability : Use orthogonal assays (e.g., calcium flux + β-arrestin recruitment) to confirm functional activity .
- In vivo experimental design : Include positive controls (e.g., xanomeline for M1/M4) and monitor off-target effects via behavioral assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
